molecular formula C14H17BO4 B15066075 (4,5-Diethoxynaphthalen-1-yl)boronic acid CAS No. 372521-90-9

(4,5-Diethoxynaphthalen-1-yl)boronic acid

Cat. No.: B15066075
CAS No.: 372521-90-9
M. Wt: 260.10 g/mol
InChI Key: FDMMLTULVXQCMN-UHFFFAOYSA-N
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Description

(4,5-Diethoxynaphthalen-1-yl)boronic acid is an organoboron compound that features a naphthalene ring substituted with two ethoxy groups and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diethoxynaphthalen-1-yl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under mild conditions, often in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at temperatures ranging from room temperature to 80°C .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (4,5-Diethoxynaphthalen-1-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic compounds.

    Protodeboronation: The corresponding aryl compound without the boronic acid group.

Mechanism of Action

The mechanism of action of (4,5-Diethoxynaphthalen-1-yl)boronic acid in coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium complex. This is followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols, influencing various biochemical pathways .

Properties

CAS No.

372521-90-9

Molecular Formula

C14H17BO4

Molecular Weight

260.10 g/mol

IUPAC Name

(4,5-diethoxynaphthalen-1-yl)boronic acid

InChI

InChI=1S/C14H17BO4/c1-3-18-12-7-5-6-10-11(15(16)17)8-9-13(14(10)12)19-4-2/h5-9,16-17H,3-4H2,1-2H3

InChI Key

FDMMLTULVXQCMN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=C(C2=C(C=C1)OCC)OCC)(O)O

Origin of Product

United States

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